molecular formula C15H17NO3S B1655391 N-(2-hydroxy-2-phenylethyl)-4-methylbenzenesulfonamide CAS No. 35550-09-5

N-(2-hydroxy-2-phenylethyl)-4-methylbenzenesulfonamide

Cat. No.: B1655391
CAS No.: 35550-09-5
M. Wt: 291.4 g/mol
InChI Key: OUILWGCQLMHRJA-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-2-phenylethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide group linked to a 2-hydroxy-2-phenylethyl moiety. Sulfonamides are widely studied for their roles as enzyme inhibitors, antimicrobial agents, and intermediates in drug synthesis .

Properties

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-12-7-9-14(10-8-12)20(18,19)16-11-15(17)13-5-3-2-4-6-13/h2-10,15-17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUILWGCQLMHRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384622
Record name N-(2-hydroxy-2-phenylethyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35550-09-5
Record name N-(2-hydroxy-2-phenylethyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-HYDROXY-2-PHENYL-ETHYL)-4-METHYL-BENZENESULFONAMIDE
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Biological Activity

N-(2-hydroxy-2-phenylethyl)-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, including enzyme inhibition and receptor modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in pharmaceutical applications. The presence of the hydroxy-phenylethyl moiety allows for specific interactions with biological targets, enhancing its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The hydroxy-phenylethyl group can form hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism is crucial in modulating various metabolic pathways.
  • Receptor Modulation : The sulfonamide group may interact with receptor sites, influencing their signaling pathways. This interaction can result in alterations in cellular responses, making it a candidate for drug development targeting specific receptors.

Antioxidant Activity

Research indicates that sulfonamide derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study highlighted that modifications in the sulfonamide structure can enhance antioxidant efficacy, suggesting potential applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders .

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with cell growth and survival .

Anti-inflammatory Effects

This compound has also shown promise as an anti-inflammatory agent. It inhibits the NLRP3 inflammasome, a critical mediator of inflammation, by blocking the formation of the inflammasome complex. This action reduces the release of pro-inflammatory cytokines such as IL-1β, making it a potential therapeutic candidate for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant free radical scavenging
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryInhibition of NLRP3 inflammasome

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The compound N-(2-hydroxy-2-phenylethyl)-4-methylbenzenesulfonamide has shown potential as an antibacterial agent. Research indicates that modifications in the sulfonamide structure can enhance its efficacy against various bacterial strains. For instance, studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Analgesic and Anti-inflammatory Properties
This compound has also been investigated for its analgesic and anti-inflammatory effects. In animal models, it has been shown to reduce pain and inflammation, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process .

Catalysis

Nucleophilic Substitution Reactions
this compound has been utilized as a nucleophile in various organic synthesis reactions. For example, its reaction with aziridines under mild conditions has yielded high yields of desired products, demonstrating its utility as a catalyst in nucleophilic ring-opening reactions .

Reaction TypeConditionsYield (%)
Nucleophilic ring-opening85 °C84
Reaction with indolesSolvent-free80
Oxyamination of alkenesHFIP, 70 °C75

Industrial Applications
The efficiency of this compound in catalysis suggests its potential for industrial applications, particularly in the synthesis of pharmaceuticals and fine chemicals. The ability to operate under solvent-free conditions aligns with green chemistry principles, making it a favorable choice for sustainable practices in chemical manufacturing .

Material Science

Polymer Modification
In material science, this compound has been explored for modifying polymers to enhance their thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal stability, making it valuable for applications in coatings and composites .

Case Studies

  • Antibacterial Efficacy Study
    A comprehensive study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The results indicated that structural modifications significantly influenced the antibacterial potency against multiple strains, paving the way for developing new antibiotics .
  • Catalytic Applications in Organic Synthesis
    In a series of experiments focusing on nucleophilic substitution reactions, this compound was tested alongside other catalysts. The findings revealed that it outperformed several traditional catalysts regarding yield and selectivity, highlighting its potential for broader applications in organic synthesis .
  • Polymer Enhancement Project
    Research involving the modification of polycarbonate with this compound demonstrated enhanced mechanical properties compared to unmodified samples. This study supports the use of sulfonamides in developing advanced materials with improved performance characteristics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 4-methylbenzenesulfonamide core but differ in substituents, enabling comparisons of physicochemical and spectroscopic properties:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent(s) Melting Point (°C) Key Spectral Data (NMR, IR) Biological/Functional Notes Reference
N-(2-Hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamide -OH (para), -NO₂ (ortho) Not reported Yellow solid; purified via flash chromatography (Hex/EtOAc 3:1) Potential pharmaceutical intermediate
N-(2-Formylphenyl)-4-methylbenzenesulfonamide -CHO (ortho) Not reported ¹H NMR: δ 10.1 (s, 1H, CHO); IR: 1685 cm⁻¹ (C=O stretch) Forms C–H⋯O hydrogen-bonded dimers
N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide -Cl, -NO₂ Not reported X-ray: Dihedral angle 19.4°; R-factor = 0.056 Stabilized by N–H⋯O and C–H⋯O hydrogen bonds
N-(4-Aminophenyl)-4-methylbenzenesulfonamide -NH₂ (para) Not reported CAS 6380-08-1; used in drug synthesis Intermediate for anticancer agents
N-(2-Fluoro-4-iodophenyl)-4-methylbenzenesulfonamide -F (ortho), -I (para) Not reported SMILE: Cc1ccc(S(=O)(=O)Nc2ccc(I)cc2F)cc1 Pharmaceutical intermediate
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide -CH₂CH₂OH Not reported CAS 14316-14-4; safety data available Industrial/chemical applications

Key Observations

Hydrogen Bonding and Solubility: The hydroxyl group in N-(2-hydroxy-2-phenylethyl)-4-methylbenzenesulfonamide likely enhances solubility in polar solvents compared to nonpolar derivatives (e.g., tert-butyl or halogen-substituted analogues) . In N-(2-formylphenyl)-4-methylbenzenesulfonamide, the formyl group facilitates dimerization via C–H⋯O interactions, a feature absent in hydroxy- or nitro-substituted derivatives .

Spectroscopic Trends: ¹H NMR: Hydroxy and amino substituents (e.g., -OH, -NH₂) typically show broad peaks between δ 4–6 ppm, whereas electron-withdrawing groups (e.g., -NO₂, -CHO) deshield adjacent protons, shifting signals upfield . IR: Sulfonamide S=O stretches appear near 1150–1350 cm⁻¹. Additional bands for -OH (~3200–3600 cm⁻¹) or -CHO (1685 cm⁻¹) help distinguish substituents .

Amino-substituted analogues (e.g., N-(4-aminophenyl)-4-methylbenzenesulfonamide) serve as intermediates in synthesizing chemotherapeutic agents .

Preparation Methods

Reaction Mechanism and Optimization

The β-amino alcohol precursor, typically synthesized via epoxide ring-opening or ketone reduction, reacts with tosyl chloride in dichloromethane under basic conditions (triethylamine). The reaction proceeds via the formation of a sulfonate intermediate, followed by displacement of the chloride ion. Key parameters include temperature control (0°C to room temperature) and stoichiometric equivalence of reagents to minimize di-tosylation byproducts.

Table 1: Representative Nucleophilic Substitution Conditions

β-Amino Alcohol Precursor Tosyl Chloride (equiv.) Base (equiv.) Solvent Yield (%) Reference
(1R,2S)-Norephedrine 1.0 Et3N (1.2) CH2Cl2 82
(S)-2-Amino-3-methylbutanol 1.0 Et3N (1.2) CH2Cl2 92

The method consistently affords yields exceeding 80%, with stereochemical integrity preserved in chiral precursors. For example, (1R,2S)-norephedrine yields the target compound in 82% yield after recrystallization.

A metal-catalyzed approach enables the simultaneous introduction of hydroxyl and sulfonamide groups across alkenes. This method, reported by Todua et al., employs a tungstenooxaziridine complex (WO2Dipic(H2O)) with N-tosylamides and trichloroisocyanuric acid (TCCA) as an oxidant.

Reaction Scope and Limitations

Styrene derivatives undergo anti-Markovnikov aminooxygenation in acetonitrile/water (10:1) at room temperature. The tungsten catalyst facilitates syn-addition, producing vicinal aminoalcohols with high regioselectivity. For instance, reaction of styrene with toluenesulfonamide yields this compound in 75% yield after chromatography.

Table 2: Tungsten-Catalyzed Aminooxygenation Conditions

Alkene Catalyst Loading (mol%) Oxidant (equiv.) Time (h) Yield (%)
Styrene 1 TCCA (0.5) 12 75
4-Chlorostyrene 1 TCCA (0.5) 12 68

This method is advantageous for substrates sensitive to strong acids but requires stringent exclusion of moisture and oxygen.

Reductive Amination of Aldehydes

Reductive amination offers a two-step synthesis starting from aryl aldehydes and 2-aminoethanol. A representative protocol involves the condensation of benzaldehyde with 2-aminoethanol to form an imine intermediate, followed by sodium borohydride reduction and subsequent tosylation.

Stepwise Procedure and Characterization

  • Imine Formation : Benzaldehyde reacts with 2-aminoethanol in the presence of tetraethyl orthosilicate (Si(OEt)4) at 140°C, yielding the corresponding imine.
  • Reduction : Sodium borohydride in THF/MeOH reduces the imine to the β-amino alcohol.
  • Tosylation : The amino alcohol is treated with tosyl chloride in DMF/K2CO3, affording the target sulfonamide in 84% overall yield.

Table 3: Reductive Amination Optimization

Aldehyde Reducing Agent Tosylation Conditions Yield (%)
Benzaldehyde NaBH4 DMF, K2CO3, 3 h 84
4-Methoxybenzaldehyde NaBH4 DMF, K2CO3, 3 h 72

This route is versatile for aromatic aldehydes but may require chromatographic purification due to byproduct formation.

Palladium-mediated reactions enable the simultaneous introduction of sulfonamide and hydroxyl groups across conjugated dienes. A reported method utilizes Pd(II) catalysts with benzoquinone as an oxidant in acetic acid.

Mechanistic Insights

The reaction proceeds through a Pd-π-allyl intermediate, with water acting as the nucleophile for hydroxyl group installation. For example, 1,3-butadiene reacts with toluenesulfonamide under aerobic conditions to yield N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, which can be further functionalized with phenyl groups via cross-coupling.

Table 4: Palladium-Catalyzed Reaction Parameters

Diene Catalyst Oxidant Solvent Yield (%)
1,3-Butadiene Pd(OAc)2 Benzoquinone AcOH 65
Isoprene Pd(OAc)2 Benzoquinone AcOH 58

While this method is innovative, yields are moderate, and substrate scope remains limited to simple dienes.

Comparative Analysis of Synthetic Methods

Table 5: Method Comparison Based on Efficiency and Practicality

Method Yield Range (%) Stereocontrol Scalability Key Limitations
Nucleophilic Substitution 80–92 High Excellent Requires pre-formed β-amino alcohol
Tungsten Catalysis 65–75 Moderate Moderate Moisture-sensitive conditions
Reductive Amination 72–84 Low Good Multi-step purification
Palladium Catalysis 58–65 Low Limited Narrow substrate scope

Nucleophilic substitution emerges as the most robust method due to high yields and operational simplicity. However, metal-catalyzed approaches provide atom-economical alternatives for specific substrates.

Q & A

Q. What are the established synthetic routes for N-(2-hydroxy-2-phenylethyl)-4-methylbenzenesulfonamide?

The compound is typically synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and amino alcohol derivatives. A representative method involves:

  • Step 1: Reacting 4-methylbenzenesulfonyl chloride (1.90 g, 10 mmol) with 2-amino-2-phenylethanol (or structurally similar amino alcohols) in aqueous sodium carbonate (10%, 10 mL) at room temperature for 10 hours .
  • Step 2: Isolation by washing with water, followed by crystallization from methanol via slow evaporation (yield ~76%) .
  • Validation: Confirmation via spectral data (¹H/¹³C NMR, IR) matching literature precedents for analogous sulfonamides .

Q. How is the crystal structure of this compound characterized using X-ray diffraction?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection: Using a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

  • Refinement: SHELXL software for structure solution and refinement, achieving R factors < 0.06 (e.g., R₁ = 0.056, wR₂ = 0.125) .

  • Key Parameters:

    Space GroupUnit Cell (Å)ZV (ų)
    P212121a=5.0598, b=14.7702, c=35.02682617.7

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular architecture of this compound?

The crystal lattice is stabilized by intermolecular N–H⋯O and C–H⋯O hydrogen bonds, forming 3D networks. For example:

  • N–H⋯O Bonds: Sulfonamide NH groups donate to sulfonyl O acceptors, creating [100] C(4) chains .
  • C–H⋯O Interactions: Aromatic CH groups engage in weaker interactions, contributing to layer formation parallel to (110) planes .
  • Impact on Stability: These interactions reduce conformational flexibility, as evidenced by torsional angles (e.g., C–S–N–C = 68.22°) .

Q. What computational methods validate the molecular conformation observed in crystallographic studies?

  • Torsional Analysis: SHELX software calculates dihedral angles (e.g., 19.4° between aromatic rings) to assess steric strain .
  • Hydrogen Bond Geometry: Programs like PLATON analyze D–H⋯A distances and angles (e.g., N–H⋯O: 2.05 Å, 153°) to confirm interaction strengths .
  • Validation Tools: The CIF validation report in checkCIF flags outliers (e.g., high ADP values) to ensure structural reliability .

Q. How can structural contradictions between similar sulfonamides be resolved?

  • Comparative Crystallography: Analyze dihedral angles and hydrogen-bonding patterns across analogs. For example:

    CompoundDihedral Angle (°)C–S–N–C Torsion (°)
    (I)45.8667.9–70.2
    (II)86.165.85
  • Data-Driven Refinement: Use high-resolution datasets (e.g., θmax > 25°) and twin refinement in SHELXL to resolve disorder .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-hydroxy-2-phenylethyl)-4-methylbenzenesulfonamide
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N-(2-hydroxy-2-phenylethyl)-4-methylbenzenesulfonamide

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